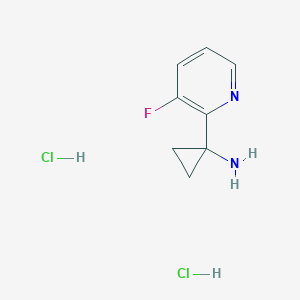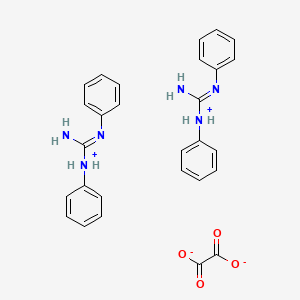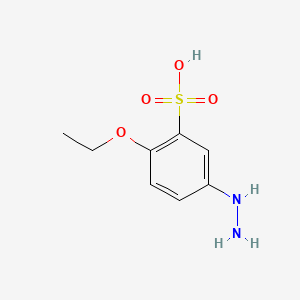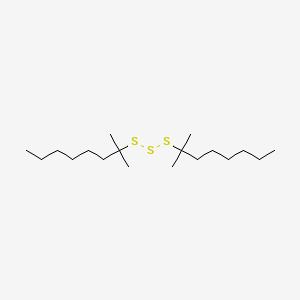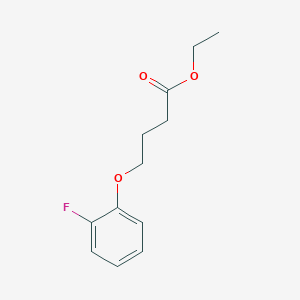
Ethyl 4-(2-fluoro-phenoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-fluoro-phenoxy)butanoate is an organic compound with the molecular formula C12H15FO3 It is an ester formed from the reaction of 4-(2-fluoro-phenoxy)butanoic acid and ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-fluoro-phenoxy)butanoate typically involves the esterification of 4-(2-fluoro-phenoxy)butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-(2-fluoro-phenoxy)butanoic acid+ethanolH2SO4ethyl 4-(2-fluoro-phenoxy)butanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can reduce the need for corrosive liquid acids, making the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(2-fluoro-phenoxy)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-(2-fluoro-phenoxy)butanoic acid and ethanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 4-(2-fluoro-phenoxy)butanoic acid and ethanol.
Reduction: 4-(2-fluoro-phenoxy)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-(2-fluoro-phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 4-(2-fluoro-phenoxy)butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The fluoro group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparaison Avec Des Composés Similaires
Ethyl 4-(2-fluoro-phenoxy)butanoate can be compared to other esters and fluoro-substituted compounds:
Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate: Another ester with a fluoro group, used in different chemical syntheses.
Ethyl acetate: A simpler ester, commonly used as a solvent.
Methyl butanoate: An ester with a similar structure but without the fluoro group, used in flavor and fragrance industries.
The presence of the fluoro group in this compound makes it unique, as it can influence the compound’s reactivity, stability, and biological activity.
Propriétés
Formule moléculaire |
C12H15FO3 |
|---|---|
Poids moléculaire |
226.24 g/mol |
Nom IUPAC |
ethyl 4-(2-fluorophenoxy)butanoate |
InChI |
InChI=1S/C12H15FO3/c1-2-15-12(14)8-5-9-16-11-7-4-3-6-10(11)13/h3-4,6-7H,2,5,8-9H2,1H3 |
Clé InChI |
OBGCOSPPHPGCDS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCOC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


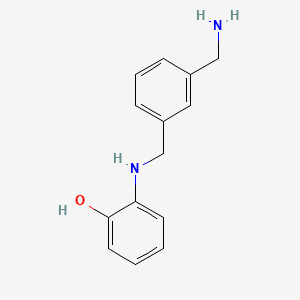
![1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12644288.png)
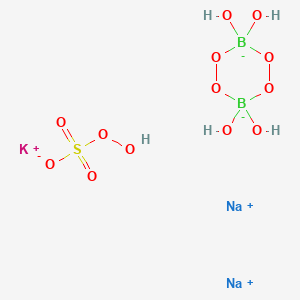


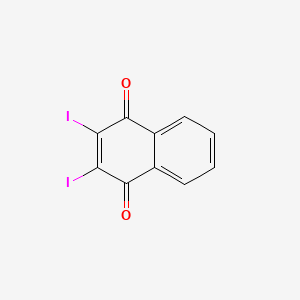

![1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone](/img/structure/B12644322.png)
